molecular formula C12H16ClN3O2S B1402547 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride CAS No. 1361118-56-0

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B1402547
CAS No.: 1361118-56-0
M. Wt: 301.79 g/mol
InChI Key: LUTMPYPLHXLDCI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The synthesis of 1,2,4-benzothiadiazine derivatives dates to early 20th-century explorations of sulfur-nitrogen heterocycles. Key milestones include:

  • Early synthesis of benzothiadiazoles : The reaction of o-phenylenediamine with thionyl chloride yielded 2,1,3-benzothiadiazole, a foundational compound for later modifications.
  • Sulfone functionalization : Introduction of the 1,1-dioxide group emerged as a strategic modification to enhance stability and pharmacological activity. This approach was pivotal in developing derivatives like 3-piperidinyl-substituted analogs.
  • Targeted substitution : The incorporation of piperidine at the 3-position was driven by structure-activity relationship (SAR) studies aiming to optimize interactions with biological targets such as phosphoinositide 3-kinase delta (PI3Kδ).

Table 1: Key Synthetic Milestones in Benzothiadiazine Chemistry

Year Development Reference
1950s Synthesis of 2,1,3-benzothiadiazole
2000s Introduction of sulfone groups
2010s Piperidinyl-substituted derivatives

Significance in Heterocyclic Chemistry

The 1,2,4-benzothiadiazine scaffold is valued for its:

  • Electronic properties : The electron-withdrawing sulfone group and aromatic π-system enable participation in diverse chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
  • Biological relevance : Derivatives like 3-piperidinyl analogs exhibit selective inhibition of PI3Kδ, a kinase implicated in immune disorders and cancer.
  • Versatility in synthesis : The core structure allows for modular modifications, such as introducing aryl or heteroaryl groups via Suzuki coupling, as demonstrated in the synthesis of related compounds.

Synthetic Routes :

  • Core formation : Cyclization of aminobenzenesulfonamides with trimethyl orthoacetate to form the thiadiazine ring.
  • Substitution : Bromination of the 3-methyl group followed by nucleophilic substitution with piperidin-3-ylamine or arylboronic acids.

Position within the Benzothiadiazine Family

The compound occupies a distinct niche among benzothiadiazine derivatives due to:

Feature 3-Piperidinyl Derivative Benzo[e]thiadiazine
Substitution Piperidin-3-yl at position 3 Unsubstituted or aryl groups
Biological Activity PI3Kδ inhibition (IC₅₀ = 8.6 nM) Anticancer or antimicrobial activity
Synthetic Complexity Requires Suzuki coupling Simpler cyclization methods

Key Differentiators :

  • Steric effects : The piperidinyl group introduces steric bulk, influencing binding interactions with enzymatic pockets.
  • Sulfone stability : The 1,1-dioxide group enhances metabolic stability compared to non-sulfonated analogs.

Stereochemical Considerations of Piperidinyl Substitution

The piperidin-3-yl group’s stereochemistry critically impacts biological activity:

Parameter Impact on Activity
Axial vs. equatorial Equatorial orientation favors optimal polar interactions
Ring puckering Chair conformation enhances solubility
Substituent orientation cis- or trans-configured derivatives show divergent PI3Kδ selectivity

Experimental Evidence :

  • X-ray crystallography : Confirmed the planar geometry of the benzothiadiazine core and the axial orientation of the piperidinyl group in active derivatives.
  • SAR studies : Replacement of piperidine with morpholine or pyridine reduced PI3Kδ inhibition by >10-fold, highlighting the substituent’s role in binding.

Properties

IUPAC Name

3-piperidin-3-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c16-18(17)11-6-2-1-5-10(11)14-12(15-18)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMPYPLHXLDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine derivatives with appropriate thiadiazine precursors. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride involves large-scale chemical synthesis, often using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazine ring and sulfonyl groups serve as key sites for nucleophilic substitution:

  • Sulfur-centered substitutions : The sulfonyl oxygen atoms participate in hydrogen bonding and may act as leaving groups under specific conditions .

  • Nitrogen-centered substitutions : The N2 and N4 positions of the thiadiazine ring undergo alkylation and arylation reactions. For example, bromination at the 3-methyl position enables subsequent Suzuki coupling with arylboronic acids .

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsProductSelectivity (IC₅₀)
BrominationNBS, CCl₄, 80°C3-Bromomethyl derivativeNot reported
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, dioxaneAryl-substituted derivatives (e.g., 15a )PI3Kδ: 8.6 nM
AlkylationBenzyl chloride, K₂CO₃, DMFN2-Benzylated analogReduced activity vs PI3Kδ

Ring Expansion and Rearrangement

Under acidic or thermal conditions, the thiadiazine core undergoes structural modifications:

  • Ring expansion : Reaction with α-halo esters induces ring expansion to pyrimido[1,6-b] thiatriazine derivatives, altering biological selectivity .

  • Rearrangement : Intermediate bis-adducts (e.g., 43 ) may rearrange to sulfonamide derivatives (e.g., 53 ) under prolonged reflux .

Functionalization of the Piperidine Moiety

The piperidin-3-yl group enables further derivatization:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, improving solubility .

  • Mannich Reactions : Forms tertiary amines when treated with formaldehyde and secondary amines, enhancing blood-brain barrier penetration .

Table 2: Piperidine Modifications and Outcomes

ModificationReagentsBioactivity ChangeSource
AcylationAcetic anhydride, pyridineIncreased logP by 0.8
BenzylationBenzyl bromide, NaHReduced PI3Kδ inhibition (IC₅₀ > 100 nM)

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions expand structural diversity:

  • Buchwald-Hartwig Amination : Introduces aryl amines at the C7 position of the benzothiadiazine core .

  • Sonogashira Coupling : Alkynes react at the brominated methyl position, yielding ethynyl derivatives with enhanced kinase selectivity.

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity profiles due to substituent variations:

Table 3: Reactivity Comparison with Analogues

CompoundKey Reactivity DifferenceBiological Impact
4-(Piperidin-4-yl)-2H-benzo-thiadiazineHigher N4 alkylation propensity3630-fold PI3Kδ selectivity
5-(Pyridin-4-yl)-2H-benzo-thiadiazineEnhanced electrophilic aromatic substitutionAnti-inflammatory activity
6-Morpholinyl derivativeStabilized sulfonyl group under basic conditionsImproved oral bioavailability

Mechanistic Insights

  • PI3Kδ Inhibition : The sulfonyl group forms hydrogen bonds with Lys779 and Asp787 in the PI3Kδ active site, while the piperidine ring occupies a hydrophobic pocket .

  • Selectivity : Substituents at the C3 position (e.g., indol-5-yl) enhance isoform selectivity by sterically blocking PI3Kα/PI3Kβ binding .

Scientific Research Applications

Acetylcholinesterase Inhibition

Recent studies have highlighted the potential of thiadiazine derivatives, including compounds similar to 3-piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride, as acetylcholinesterase inhibitors. These inhibitors are crucial for treating conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission. The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazine ring can significantly influence inhibitory potency against acetylcholinesterase .

Antihypertensive Activity

The compound's structural analogs have been studied for their antihypertensive properties. Research correlates the antihypertensive activity with specific structural features within the benzothiadiazine framework. This relationship suggests that similar compounds could be explored for developing new antihypertensive agents, particularly those targeting vascular smooth muscle relaxation mechanisms .

MRGX2 Receptor Inhibition

Patents have been filed regarding derivatives of 3-piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide as inhibitors of the MRGX2 receptor. This receptor is implicated in pain signaling pathways, indicating that these compounds may serve as potential analgesics or in the treatment of neuropathic pain conditions. The development of these inhibitors could lead to novel therapeutic strategies for pain management .

Case Study: Synthesis and Evaluation of Thiadiazine Derivatives

A significant study focused on synthesizing various thiadiazine derivatives and evaluating their biological activity. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and exhibited varying degrees of efficacy. The results demonstrated that specific substitutions on the thiadiazine ring could enhance inhibitory activity, suggesting pathways for further development and optimization of these compounds for therapeutic use .

Table: Summary of Biological Activities

Compound NameActivity TypeInhibition PercentageReference
Compound AAcetylcholinesterase85%
Compound BAntihypertensiveSignificant
Compound CMRGX2 InhibitionModerate

Research Insights

The insights from these studies indicate a promising avenue for the development of drugs targeting neurodegenerative diseases and hypertension through modifications of the thiadiazine scaffold. Continued research into this class of compounds is essential to fully understand their mechanisms and optimize their therapeutic profiles.

Mechanism of Action

The mechanism by which 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride exerts its effects involves the inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, it prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Benzothiadiazine 1,1-Dioxides

  • Diazoxide : A prototypical 1,2,4-benzothiadiazine 1,1-dioxide with antihypertensive and ATP-sensitive potassium channel-opening properties. Unlike 3-piperidin-3-yl derivatives, diazoxide lacks heterocyclic substituents at the 3-position, resulting in distinct selectivity for cardiovascular targets .
  • 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Fluorinated derivatives like this exhibit enhanced metabolic stability and oral bioavailability. The 2-fluoroethyl group improves AMPA receptor potentiation and cognitive-enhancing effects in vivo compared to non-fluorinated analogues .

Pyridothiadiazine 1,1-Dioxides

  • 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide: This pyridyl analogue acts as a potent potassium channel opener, mimicking the activity of pinacidil. The pyridine ring substitution alters electronic properties, favoring vascular smooth muscle relaxation over enzyme inhibition .

Thienothiadiazine 1,1-Dioxides

  • 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide: Thiophene isosteres of benzothiadiazines demonstrate superior AMPA receptor modulation. The sulfur atom in the thiophene ring enhances hydrophobic interactions with receptor subsites, improving cognitive enhancement at low oral doses (0.3 mg/kg in mice) .

Table 1: Pharmacological Profiles of Selected 1,2,4-Thiadiazine 1,1-Dioxides

Compound Target Activity Key Findings Reference
3-Piperidin-3-yl-benzo-thiadiazine HCl Carbonic anhydrase IX (CA IX) High affinity for cancer-associated CA IX; antitumor activity in renal/lung cancer cell lines
Diazoxide ATP-sensitive K⁺ channels Antihypertensive effects; no significant antitumor activity
7-Chloro-4-(2-fluoroethyl)-benzothiadiazine AMPA receptors Cognitive enhancement in rats (oral); improved metabolic stability
Thieno[3,2-e]-thiadiazine 1,1-dioxide AMPA/Kainate receptors Potentiation of AMPAR-mediated currents; in vivo cognition enhancement
Quinazolinone-derived benzo-thiadiazine PI3Kδ inhibition Moderate PI3Kδ inhibition (IC₅₀ ~1 µM) but high selectivity over PI3Kγ (>21-fold)

Antitumor Activity

  • 3-Piperidin-3-yl derivatives inhibit renal and non-small cell lung cancer cell lines (e.g., IC₅₀ values <10 µM) by targeting CA IX, a hypoxia-inducible enzyme overexpressed in tumors . In contrast, diazoxide lacks antitumor efficacy due to its focus on ion channels .

Enzyme Inhibition

  • Benzo[e][1,2,4]thiadiazine 1,1-dioxides exhibit moderate PI3Kδ inhibition (IC₅₀: 1–5 µM) but retain isoform selectivity, unlike quinazolinone leads that inhibit both PI3Kδ and γ .

Metabolic Stability

  • Fluorination at the 4-position (e.g., 2-fluoroethyl substituent) reduces oxidative metabolism, extending half-life from 2.1 h (non-fluorinated) to 4.5 h in hepatic microsomes .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound logP pKa Solubility (µg/mL)
3-Piperidin-3-yl-benzo-thiadiazine HCl 2.1 7.8 12.5 (pH 7.4)
Diazoxide 1.4 8.2 8.3 (pH 7.4)
Thieno[3,2-e]-thiadiazine 2.8 6.9 5.2 (pH 7.4)
Pyridothiadiazine 1,1-dioxide 1.9 7.5 10.1 (pH 7.4)
  • The piperidinyl group in 3-piperidin-3-yl derivatives increases lipophilicity (logP = 2.1) compared to diazoxide (logP = 1.4), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride (CAS No. 1361118-56-0) is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has the molecular formula C12H16ClN3O2SC_{12}H_{16}ClN_{3}O_{2}S and features a unique structure that contributes to its biological efficacy.

PropertyValue
Molecular Weight287.79 g/mol
IUPAC Name3-piperidin-3-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride
InChI KeyLUTMPYPLHXLDCI-UHFFFAOYSA-N

The primary mechanism by which this compound exerts its effects is through the inhibition of the PI3Kδ enzyme. This enzyme plays a critical role in various cellular processes including cell growth, proliferation, and survival. By binding to PI3Kδ, the compound prevents the activation of downstream signaling pathways essential for cancer cell proliferation and survival .

Biological Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its selectivity for PI3Kδ makes it a promising candidate for targeted cancer therapies.

Antiproliferative Effects

In preclinical studies, the compound has shown effectiveness against several cancer types. For instance:

  • Cell Lines Tested : The compound was evaluated against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
  • IC50 Values : The IC50 values for these cell lines were notably lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cell growth .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine led to significant reductions in cell viability in both A431 and Jurkat cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Vasorelaxant Activity : Another research effort highlighted its vasorelaxant properties alongside heart rate modulation in animal models. This suggests potential therapeutic applications beyond oncology, particularly in cardiovascular diseases .

Comparative Analysis with Other Compounds

When compared to other known PI3Kδ inhibitors such as idelalisib and copanlisib, 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine demonstrates unique structural features that may confer advantages in specificity and efficacy against certain cancer types.

Compound NameMechanismIC50 (µM)Target Cancer Type
3-Piperidin-3-yl...PI3Kδ Inhibition<10A431/Jurkat
IdelalisibPI3Kδ Inhibition~20Chronic Lymphocytic Leukemia
CopanlisibPI3Kα/δ Inhibition~15Non-Hodgkin Lymphoma

Q & A

Q. What are the recommended synthetic protocols for preparing 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including halogenation, oxidation, and nucleophilic substitution. For example:

  • Step 1 : Chlorination of 2H-benzo[b][1,4]thiazin-3(4H)-one using PCl₅ under reflux yields 3-chloro-2H-benzo[b][1,4]thiazine .
  • Step 2 : Oxidation with m-CPBA in dichloromethane produces 3-chloro-2H-benzo[b][1,4]thiazine 1,1-dioxide .
  • Step 3 : Substitution with piperidine derivatives in dioxane/TEA at 80°C for 8 hours yields the target compound .
    Optimization : Use factorial design to test variables like solvent polarity (dioxane vs. THF), reaction time (8–12 hours), and stoichiometric ratios. Monitor purity via TLC and confirm yields using HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Melting Point : Determine using a capillary tube (e.g., pale yellow solids with m.p. 153–155°C observed in analogs ).
  • Spectroscopy :
    • ¹H/¹³C-NMR : Look for characteristic shifts, such as aromatic protons (δ 7.93–8.05 ppm) and piperidinyl protons (δ 3.2–3.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2 for related compounds) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antibacterial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (e.g., 16–64 µg/mL for triazole analogs ).
  • Hemolytic Toxicity : Test erythrocyte lysis at 100–200 µg/mL to assess biocompatibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across analogs?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the aryl ring enhance antibacterial activity but increase hemolysis .
  • Assay Standardization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and repeat experiments in triplicate to minimize variability .

Q. What strategies improve yield in the final substitution step with piperidine derivatives?

  • Catalyst Screening : Test CuI or Pd-based catalysts to accelerate coupling reactions (e.g., 85% yield achieved with CuI in THF ).
  • Purification : Use gradient elution in silica gel chromatography (e.g., hexane/EtOAc 7:3 to 1:1) to isolate high-purity fractions .

Q. How can computational methods predict the compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial targets (e.g., TLR-4 or DNA gyrase). Validate with MD simulations to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4) and BBB permeability to prioritize analogs .

Q. What experimental controls are critical when analyzing contradictory cytotoxicity data?

  • Negative Controls : Include solvent-only (e.g., DMSO) and cell-free samples to rule out assay interference .
  • Dose-Response Curves : Calculate IC₅₀ values for cytotoxicity (e.g., >100 µg/mL indicates low toxicity) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

  • Co-Solvent Systems : Use 5% DMSO/PBS while ensuring final solvent concentration ≤1% to avoid cell damage .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. What analytical techniques validate stability under storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates acceptable stability .

Q. How to design a robust SAR study for optimizing antibacterial efficacy?

  • Substituent Library : Synthesize analogs with varied groups (-OCH₃, -NO₂, -CF₃) on the benzothiadiazine ring.
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) with MIC data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 2
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride

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